REACTION_CXSMILES
|
C[O:2][C:3](=[O:19])[CH:4]([C:12]1[CH:17]=[CH:16][CH:15]=[C:14]([F:18])[CH:13]=1)[NH:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.O.[OH-].[Li+]>C1COCC1.O>[F:18][C:14]1[CH:13]=[C:12]([CH:4]([NH:5][C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=2)[C:3]([OH:19])=[O:2])[CH:17]=[CH:16][CH:15]=1 |f:1.2.3,4.5|
|
Name
|
|
Quantity
|
229 mg
|
Type
|
reactant
|
Smiles
|
COC(C(NC1=CC=CC=C1)C1=CC(=CC=C1)F)=O
|
Name
|
lithium hydroxide hydrate
|
Quantity
|
74.1 mg
|
Type
|
reactant
|
Smiles
|
O.[OH-].[Li+]
|
Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at RT for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
THF is evaporated
|
Type
|
FILTRATION
|
Details
|
The precipitate is recovered by suction filtration
|
Type
|
WASH
|
Details
|
washed with 1M HCl
|
Type
|
CUSTOM
|
Details
|
The compound is dried at 40° C. under vacuum overnight
|
Duration
|
8 (± 8) h
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=CC1)C(C(=O)O)NC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 186 mg | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 86.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |